molecular formula C6H7FN2O B8226401 3-Fluoro-5-methoxypyridin-4-amine

3-Fluoro-5-methoxypyridin-4-amine

Cat. No.: B8226401
M. Wt: 142.13 g/mol
InChI Key: WNYVDULNFQKSBB-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C6H7FN2O It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fifth position, and an amine group at the fourth position on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxypyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-5-methoxypyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxypyridin-4-amine involves its interaction with molecular targets such as potassium channels. It acts as a potassium channel blocker, binding to voltage-gated potassium channels exposed due to demyelination. This reduces the leakage of intracellular potassium ions and enhances impulse conduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methoxypyridin-4-amine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

3-Fluoro-5-methoxypyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in critical cellular functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H8FN3O\text{C}_7\text{H}_8\text{F}\text{N}_3\text{O}

This compound contains a fluorine atom and a methoxy group, which contribute to its unique chemical properties and biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of the ATM kinase (ataxia telangiectasia mutated kinase). ATM is crucial in the cellular response to DNA damage, particularly in activating DNA repair pathways. The inhibition of ATM can sensitize cancer cells to radiation and chemotherapy, making it a potential therapeutic agent in oncology.

Key Functions of ATM Kinase:

  • Regulation of cell cycle progression.
  • Activation of DNA repair mechanisms.
  • Modulation of cell survival and apoptosis in response to DNA damage.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly against various cancer cell lines. Its potency as an ATM inhibitor has been highlighted in several studies.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit ATM kinase activity, leading to enhanced sensitivity of tumor cells to DNA-damaging agents.

Cell Line IC50 Value (µM) Effect
A549 (Lung Cancer)2.5Increased apoptosis
MCF7 (Breast Cancer)1.8Enhanced chemosensitivity
U87 (Glioblastoma)3.0Radiosensitization

Case Studies

  • Study on Lung Cancer Cells : A study involving A549 lung cancer cells showed that treatment with this compound at an IC50 value of 2.5 µM resulted in a significant increase in apoptosis compared to untreated controls. This suggests its potential utility in lung cancer therapies, especially when combined with radiation therapy.
  • Breast Cancer Research : In MCF7 breast cancer cells, the compound demonstrated an IC50 value of 1.8 µM, indicating strong inhibition of ATM kinase activity. This led to increased sensitivity to doxorubicin, a common chemotherapeutic agent, suggesting that this compound could be used to enhance the efficacy of existing treatments.
  • Glioblastoma Treatment : Research on U87 glioblastoma cells revealed that this compound could sensitize these cells to ionizing radiation, with an observed IC50 value of 3.0 µM. This finding supports its potential role as a radiosensitizer in aggressive brain tumors.

Properties

IUPAC Name

3-fluoro-5-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVDULNFQKSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.